3-[(3-Carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid

11β-hydroxysteroid dehydrogenase glucocorticoid metabolism enzyme inhibition

3-[(3-Carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid (CAS 5697-56-3), commonly referred to as carbenoxolone free acid, is a semi-synthetic pentacyclic triterpenoid of the oleanane class. It is the 3β-O-hemisuccinate ester of 18β-glycyrrhetinic acid (enoxolone), the aglycone of the natural licorice saponin glycyrrhizic acid.

Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
CAS No. 5697-56-3
Cat. No. B1668346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid
CAS5697-56-3
Synonyms18alpha Carbenoxolone
18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate
18alpha-Carbenoxolone
18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate
3-O-hemisuccinate, Glycyrrhetinic Acid
3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid
Acid 3-O-hemisuccinate, Glycyrrhetinic
Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic
Biogastrone
Bioral
Carbeneoxolone
Carbenoxalone
Carbenoxolone
Carbenoxolone Disodium Salt
Carbenoxolone Sodium
Carbosan
Duogastrone
Glycyrrhetinic Acid 3 O hemisuccinate
Glycyrrhetinic Acid 3-O-hemisuccinate
Pharmaxolon
Sanodin
Molecular FormulaC34H50O7
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)
InChIKeyOBZHEBDUNPOCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carbenoxolone Free Acid (CAS 5697-56-3): Physicochemical Identity and Procurement Baseline


3-[(3-Carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid (CAS 5697-56-3), commonly referred to as carbenoxolone free acid, is a semi-synthetic pentacyclic triterpenoid of the oleanane class [1]. It is the 3β-O-hemisuccinate ester of 18β-glycyrrhetinic acid (enoxolone), the aglycone of the natural licorice saponin glycyrrhizic acid [2]. The compound has a molecular formula of C₃₄H₅₀O₇ and a monoisotopic mass of 570.3557 Da [3]. Key physicochemical identifiers include a melting point of 291–294 °C, specific optical rotation [α]D²⁰ +128° (chloroform), an XlogP of 6.4, a topological polar surface area of 118 Ų, and an aqueous solubility of 6.621 mg/L at 24 °C . Carbenoxolone is distinguished from its parent aglycone by the presence of a succinate ester moiety at the C-3 position, which introduces a second ionizable carboxyl group (pKa ~6.7) and fundamentally alters its solubility, metabolic fate, and isozyme inhibition profile [4].

Why Carbenoxolone Free Acid (CAS 5697-56-3) Cannot Be Interchanged with Glycyrrhetinic Acid or Its Disodium Salt


Carbenoxolone free acid occupies a distinct position within the glycyrrhetinic acid derivative family that precludes simple substitution. Unlike 18β-glycyrrhetinic acid (enoxolone), which is a highly 11β-HSD2-selective inhibitor (IC₅₀ 11β-HSD1 ~45 µM vs 11β-HSD2 ~0.033 µM) [1], carbenoxolone free acid acts as a balanced dual inhibitor of both 11β-HSD1 (IC₅₀ 0.778 µM) and 11β-HSD2 (IC₅₀ 0.257 µM) [1]. This altered selectivity emerges directly from the C-3 hemisuccinate modification. Furthermore, carbenoxolone free acid (intrinsic solubility 1.63 × 10⁻⁵ M; aqueous solubility 6.621 mg/L) [2] differs from its disodium salt (CAS 7421-40-1; aqueous solubility ≥50 mg/mL) by approximately 7,500-fold in water solubility — a parameter that critically governs both in vitro experimental design and in vivo formulation strategy. In human pharmacokinetics, carbenoxolone is absorbed largely intact (<10% pre-absorption hydrolysis to enoxolone), in contrast to rats where extensive gastrointestinal hydrolysis (>60%) occurs [3]. These three axes — isozyme selectivity ratio, solubility span, and species-dependent metabolic stability — combine to make carbenoxolone free acid a therapeutically and experimentally non-interchangeable entity with its closest structural relatives.

Quantitative Differentiation Evidence for Carbenoxolone Free Acid (CAS 5697-56-3) Against Closest Analogs


11β-HSD1 Inhibition: Carbenoxolone Free Acid Outperforms 18β-Glycyrrhetinic Acid by ~58-Fold

Carbenoxolone free acid (compound 1) inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 0.778 µM, compared to 18β-glycyrrhetinic acid (18β-GA, compound 18) which exhibits an IC₅₀ of only 45 µM against the same isozyme [1]. This represents an approximately 58-fold greater inhibitory potency at 11β-HSD1. In an independent HTRF assay format, carbenoxolone yielded an IC₅₀ of 753.1 nM for human recombinant 11β-HSD1 [2]. Conversely, at 11β-HSD2, 18β-GA is more potent (IC₅₀ 0.033 µM vs carbenoxolone IC₅₀ 0.257 µM), giving carbenoxolone a selectivity ratio (11β-HSD2/11β-HSD1 IC₅₀) of approximately 0.33 compared to 18β-GA's ratio of 0.0007 — a ~470-fold difference in isozyme selectivity [1]. This data positions carbenoxolone as a balanced dual 11β-HSD inhibitor, while 18β-GA is a highly 11β-HSD2-biased inhibitor.

11β-hydroxysteroid dehydrogenase glucocorticoid metabolism enzyme inhibition

Human-Specific Metabolic Stability: Intact Absorption of Carbenoxolone Free Acid Contrasts with Extensive Presystemic Hydrolysis to Enoxolone in Rodents

In humans, orally administered carbenoxolone free acid is absorbed largely unchanged, with less than 10% of the dose undergoing hydrolysis to 18β-glycyrrhetinic acid (enoxolone) and succinic acid before reaching systemic circulation [1]. Peak plasma levels indicate at least 50% absorption of the administered dose [2]. In sharp contrast, in rats, over 60% of an oral carbenoxolone dose is hydrolyzed to 18β-glycyrrhetic acid and succinate within the gastrointestinal tract prior to absorption [3]. The intact drug is then excreted predominantly via the bile as glucuronide conjugates in humans, with only approximately 2% urinary excretion [1]. This pronounced species difference has been attributed to differential gut microbial and luminal enzyme activity between humans and rodents [3]. Additionally, carbenoxolone is highly protein-bound (>99% in human plasma) and undergoes enterohepatic recirculation, evidenced by a bimodal plasma concentration profile with peaks at 1–2 and 3–6 hours post-dose [1].

human pharmacokinetics species-dependent metabolism presystemic hydrolysis

Aqueous Solubility Span: Carbenoxolone Free Acid vs Disodium Salt — A 7,500-Fold Differential with Formulation and Bioassay Consequences

Carbenoxolone free acid (CAS 5697-56-3) exhibits an aqueous solubility of 6.621 mg/L at 24 °C (~11.6 µM), consistent with its lipophilic character (XlogP 6.4, TPSA 118 Ų) . Its intrinsic solubility, determined by a validated tritium-labeled drug method, is 1.63 × 10⁻⁵ M (~9.3 mg/L) [1]. In contrast, carbenoxolone disodium salt (CAS 7421-40-1) is freely soluble in water at 50–100 mg/mL (~81–163 mM) — a solubility enhancement of approximately 7,500- to 15,000-fold [2]. The free acid is practically insoluble in water but soluble in DMSO (~10 mM), ethanol, and chloroform . This solubility differential arises from the ionization of the two carboxylate groups in the disodium salt (pKa₁ 4.18, pKa₂ 5.52 at 25 °C [3]), compared to the partially protonated free acid (single pKa ~6.7 ). The true partition coefficient (TPC) of carbenoxolone in n-octanol:aqueous buffer is 643.8, confirming strong lipophilicity that dominates the free acid's dissolution behavior [1].

aqueous solubility salt form selection formulation development in vitro assay design

11β-HSD Isozyme Selectivity Tuning by Stereochemistry: 18β-Carbenoxolone (Dual Inhibitor) vs 18α-Carbenoxolone (11β-HSD2-Selective)

The stereochemistry at the C-18 position fundamentally reprograms the 11β-HSD isozyme inhibition profile of carbenoxolone. The 18β-diastereomer (carbenoxolone free acid, CAS 5697-56-3) inhibits human 11β-HSD1 with an IC₅₀ of 753.1 nM and human 11β-HSD2 with an IC₅₀ of 379.6 nM, yielding a modest 2:1 potency preference for 11β-HSD2 [1]. In contrast, the 18α-diastereomer (αCBX, 18α-glycyrrhetinic acid 3β-O-hemisuccinate) yields IC₅₀ values of 15.92 µM for human 11β-HSD1 and 30.67 µM for human 11β-HSD2, with a reversed selectivity favoring 11β-HSD1 over 11β-HSD2 (~2:1 in the opposite direction) [1]. In mouse isoforms, the divergence is even more pronounced: αCBX is a selective inhibitor of mouse 11β-HSD2 (IC₅₀ 1.06 µM) but virtually inactive against mouse 11β-HSD1 (IC₅₀ 48.25 µM), representing a 45-fold selectivity window [1]. In a separate study, both 18β-CBX and 18α-CBX reduced alcohol consumption in mouse binge-drinking paradigms at comparable doses (20–40 mg/kg), indicating that 11β-HSD2 inhibition alone is sufficient for this behavioral effect [1]. The 18β configuration is thus essential for achieving balanced dual-isozyme pharmacology, while the 18α configuration provides an 11β-HSD2-selective tool compound.

stereochemical pharmacology 11β-HSD isozyme selectivity 18α vs 18β diastereomer

DENV Antiviral Activity by Direct Virucidal Mechanism: Carbenoxolone Disodium Demonstrates 1,000-Fold Reduction in Infectious Titer at 100 µM

Carbenoxolone disodium (the water-soluble salt of carbenoxolone free acid) exhibits potent, dose-dependent antiviral activity against dengue virus (DENV) serotypes 1 and 2 through a direct virucidal mechanism rather than host-cell targeting [1]. In A549 cells infected with DENV-2, treatment with 25, 50, and 100 µM CBX resulted in approximately 20-fold, 2,000-fold, and 5,000-fold reductions in progeny virus titer, respectively [1]. In DENV-permissive THP-1 cells, the same concentrations yielded 100-fold, 400-fold, and 4,000-fold reductions [1]. Time-of-addition experiments demonstrated that pre-incubation of DENV particles with CBX directly reduced viral infectivity: DENV-2 incubation with 100 µM CBX for 12 hours rendered viral titer nearly undetectable [1]. Critically, viral RNA synthesis and protein expression within host cells were unaffected by CBX treatment even at the highest concentration tested (100 µM), confirming that the antiviral effect targets extracellular virions rather than intracellular replication machinery [1]. While glycyrrhetinic acid has known broad-spectrum antiviral activity, this specific direct-virucidal profile with DENV was first demonstrated for carbenoxolone [1].

dengue virus virucidal activity antiviral drug discovery

High-Confidence Application Scenarios for Carbenoxolone Free Acid (CAS 5697-56-3) Based on Verified Differentiation Evidence


Dual 11β-HSD1/11β-HSD2 Pharmacological Studies in Glucocorticoid-Mediated Metabolic Disease Models

Carbenoxolone free acid (CAS 5697-56-3) is the compound of choice when experimental design requires simultaneous inhibition of both 11β-hydroxysteroid dehydrogenase isozymes with sub-micromolar potency. Its balanced dual-inhibitor profile (11β-HSD1 IC₅₀ = 0.778 µM; 11β-HSD2 IC₅₀ = 0.257 µM) [1] enables pharmacological dissection of glucocorticoid tone in tissues co-expressing both isozymes — such as adipose tissue, liver, and specific brain regions — where neither an 11β-HSD1-selective inhibitor (e.g., 18α-glycyrrhetinic acid derivatives) nor an 11β-HSD2-selective agent (e.g., 18β-glycyrrhetinic acid at low concentrations) would adequately capture the integrated enzymatic regulation [1][2]. In db/db mouse models of metabolic syndrome, carbenoxolone significantly inhibited 11β-HSD1 activity in liver and adipose tissue, reduced body fat, and improved lipid profiles [3]. For in vitro enzyme assays, DMSO stock solutions at 10 mM are appropriate; for cell-based work requiring aqueous delivery, the disodium salt (CAS 7421-40-1) should be procured separately to achieve ≥50 µM working concentrations without organic solvent toxicity .

Human-Relevant Preclinical Pharmacokinetic and Toxicological Investigations Requiring Intact Carbenoxolone Exposure

Researchers conducting pharmacokinetic or toxicological studies intended for human translation must account for the species-dependent metabolic stability of carbenoxolone. In humans, oral carbenoxolone is absorbed >90% intact with <10% presystemic hydrolysis to enoxolone, exhibits >99% plasma protein binding, and undergoes enterohepatic recirculation [1]. In contrast, rats hydrolyze >60% of the dose to 18β-glycyrrhetinic acid before absorption [2]. Therefore, rodent models are not suitable surrogates for human carbenoxolone exposure without appropriate formulation strategies (e.g., parenteral routes bypassing gut hydrolysis). For in vitro hepatocyte metabolism or plasma stability assays intended to model human exposure, carbenoxolone free acid rather than the disodium salt should be used as the test article to reflect the un-ionized species that predominates in the low-pH gastric absorption environment (absorption does not occur at gastric pH >2) [1]. The free acid form also closely mimics the physicochemical form present in traditional oral dosage formulations [1]. Citations: [1] Downer, H.D., et al. (1970). J. Pharm. Pharmacol., 22, 479–487; [2] Iveson, P., & Parke, D.V. (1970). Biochem. J., 117(2), 29P.

Neuroscience Gap Junction and NMDA Receptor Pharmacology Using Carbenoxolone as a Dual-Mechanism Probe

Carbenoxolone is widely employed in neuroscience as a pharmacological gap junction blocker and has been further characterized as an NMDA receptor antagonist. In whole-cell patch-clamp recordings from acutely isolated murine CA1 hippocampal pyramidal neurons, carbenoxolone inhibited NMDA-evoked currents with an IC₅₀ of 104 µM [1]. As a broad-spectrum gap junction uncoupler, carbenoxolone inhibits gap junctional intercellular communication (GJIC) mediated by connexin 40 with an IC₅₀ of 105.2 µM [2]. These two activities occur within a similar concentration range, making carbenoxolone a valuable dual-mechanism probe for experiments where both gap junction-dependent and NMDA receptor-dependent processes may contribute to the observed phenotype. For acute brain slice electrophysiology, carbenoxolone disodium salt is recommended to achieve the required 50–200 µM bath concentrations in aqueous artificial cerebrospinal fluid [1][3]. The free acid form (CAS 5697-56-3) is preferred for preparing concentrated DMSO stock solutions for subsequent dilution or for stereotaxic intracerebral microinjection studies where the lipophilic character of the free acid facilitates local tissue retention . Citations: [1] Chepkova, A.N., et al. (2008). Neuropharmacology, 55(4), 662–670; [2] Gao, J., et al. (2018). Frontiers in Pharmacology — dihydrogambogic acid IC₅₀ = 5.1 µM vs carbenoxolone IC₅₀ = 105.2 µM for Cx40 GJIC; [3] Hycultec GmbH solubility datasheet; Jellinck, P.H., et al. (1993). J. Steroid Biochem. Mol. Biol., 46(2), 209–213 — intracerebral CBX administration.

Crystallography and Solid-State Supramolecular Chemistry of Triterpenoid Derivatives

Carbenoxolone free acid provides a unique crystallographic entry point for studying the impact of C-3 substituent size and hydrophilicity on triterpenoid supramolecular architecture. Comparative X-ray crystallography of carbenoxolone, glycyrrhizic acid, and glycyrrhetinic acid has demonstrated that the C-3 hemisuccinate moiety in carbenoxolone drives the formation of one-dimensional ribbon motifs assembled exclusively through van der Waals interactions between closely packed triterpene fragments, with hydrophilic carboxylic/carboxylate surfaces exposed at layer interfaces [1]. In contrast, glycyrrhizic acid (with a bulky diglucuronide at C-3) and glycyrrhetinic acid (with a single hydroxyl at C-3) adopt fundamentally different packing arrangements [1]. Carbenoxolone's multiple crystal forms — including unsolvated, propionic acid solvate, dimethoxyethane solvate, and a solvated cocrystal of the free acid with its monobasic sodium salt — provide a rich polymorphic landscape for studying solvent effects on hydrogen-bonding networks in triterpenoid crystals [1]. For solid-state characterization studies, the free acid (CAS 5697-56-3) with purity ≥98% (HPLC) is the required starting material, as the disodium salt generates different crystal packing and hydrate forms [2]. Citation: [1] Tykarska, E., et al. (2015). Acta Crystallogr. B, 71(Pt 1), 25–33. doi:10.1107/S2052520614026419; [2] Bidepharm purity specification: ≥98% for CAS 5697-56-3.

Quote Request

Request a Quote for 3-[(3-Carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.